molecular formula C20H15FINO2 B5052081 4-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide

4-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide

Cat. No.: B5052081
M. Wt: 447.2 g/mol
InChI Key: PPENNVJFABVUIN-UHFFFAOYSA-N
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Description

The compound “4-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has a benzyloxy group and a phenyl group with fluorine and iodine substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzene moieties), an ether linkage (in the benzyloxy group), an amide functional group, and halogen substituents (fluorine and iodine). The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings might undergo electrophilic aromatic substitution. The ether linkage might be cleaved under acidic conditions. The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents. The halogens might make the compound denser than similar compounds without halogens .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses (for example, in pharmaceuticals or materials science), and investigating its physical properties in more detail .

Properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FINO2/c21-18-12-16(22)8-11-19(18)23-20(24)15-6-9-17(10-7-15)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPENNVJFABVUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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